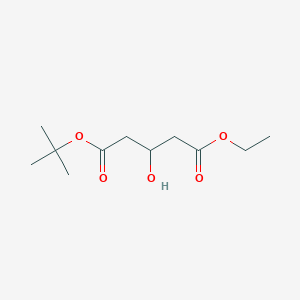

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate

Description

Properties

IUPAC Name |

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-5-15-9(13)6-8(12)7-10(14)16-11(2,3)4/h8,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBJFAVNPRGOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390698 | |

| Record name | tert-Butyl ethyl 3-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128237-30-9 | |

| Record name | tert-Butyl ethyl 3-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate typically involves esterification reactions. One common method is the transesterification of methyl esters using lithium tert-butoxide, generated in situ from tert-butanol and n-butyllithium . This reaction is carried out under mild conditions, making it efficient for producing tert-butyl esters.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar transesterification techniques. The use of metal tert-butoxide as a nucleophile in these reactions is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and pharmaceutical applications.

Industry: It is utilized in the production of biodiesel and other industrial chemicals through transesterification processes

Mechanism of Action

The mechanism of action of 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate involves its reactivity as an ester. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. This steric effect can enhance the selectivity of reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate with analogous esters, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Steric and Electronic Effects: The tert-butyl group in 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate increases steric hindrance compared to sec-butyl or isopentyl substituents in analogs, slowing nucleophilic attack at the ester carbonyl . The hydroxyl group in the 3-position enhances polarity (lower XLogP3 = 1.8 vs.

Synthetic Utility: Hydroxyl-bearing analogs like this compound are preferred in asymmetric catalysis due to their ability to coordinate metal centers, unlike fully esterified derivatives (e.g., Diethyl 2-isopentylmalonate) . Non-hydroxylated esters (e.g., Diethyl 2-(sec-butyl)malonate) exhibit higher volatility and are used in fragrance or flavor industries .

Retention Behavior: Quantitative Structure–Property Relationship (QSPR) models indicate that hydroxylated esters exhibit longer retention times in chromatographic systems compared to non-polar analogs, aligning with their increased polarity .

Biological Activity

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate, with the molecular formula C11H20O5, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and an ethyl ester, which contribute to its unique chemical reactivity. The presence of these groups enhances its stability and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves esterification reactions. A common method is the transesterification of methyl esters using lithium tert-butoxide, which can be generated in situ from tert-butanol and n-butyllithium. This method allows for high yields and purity, essential for subsequent biological evaluations.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in anticancer research. The compound has been tested against various cancer cell lines, demonstrating potential efficacy in inhibiting cell growth.

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating the anticancer properties of various derivatives, including those related to this compound, it was found that certain compounds effectively suppressed the growth of glioblastoma and head and neck cancer cell lines after treatment periods of 24 to 72 hours .

- Pharmacokinetics : An investigation into the pharmacokinetics of related compounds revealed that they exhibited moderate exposure to brain tissue with a half-life of approximately 0.74 hours. This suggests potential for central nervous system activity, which is crucial for developing therapeutic agents targeting brain tumors .

- Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve interaction with specific cellular pathways that regulate cell proliferation and survival. The steric hindrance provided by the tert-butyl group may enhance selectivity toward certain biological targets .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate | Similar ester structure | Moderate anticancer activity |

| tert-butyl acetate | Simpler ester used in various reactions | Limited biological activity |

| ethyl tert-butyl ether | Known as a fuel additive | Minimal biological relevance |

Applications in Research

The compound's derivatives are being explored for their potential applications in drug development, particularly as anticancer agents. The ongoing research aims to optimize their efficacy and reduce toxicity to non-malignant cells, which remains a significant challenge in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate, and what catalysts or conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via esterification of pentanedioic acid derivatives. Key steps include tert-butoxy and ethoxy group protection under anhydrous conditions. Catalysts like DMAP (4-dimethylaminopyridine) or H₂SO₄ are often used, with yields optimized by controlling reaction temperature (40–60°C) and stoichiometric ratios of tert-butyl/ethyl halides. Solvent selection (e.g., dichloromethane or THF) impacts reaction efficiency. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate ester linkages and hydroxyl group retention .

Q. How is the compound characterized using spectroscopic methods, and what spectral markers distinguish its structure?

- Methodological Answer :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 4.1–4.3 ppm (ethoxy CH₂), and δ 5.2–5.5 ppm (hydroxyl proton, broad singlet).

- ¹³C NMR : Signals at ~80 ppm (tert-butyl C-O) and ~170 ppm (ester carbonyl groups).

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H stretch).

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 247.1). Cross-referencing with analogous tert-butyl esters in literature ensures accuracy .

Q. What are the solubility and stability profiles of This compound under varying pH and temperature conditions?

- Methodological Answer : The compound is lipophilic, soluble in organic solvents (e.g., ethyl acetate, chloroform), but poorly soluble in water. Stability tests show degradation above 60°C or under acidic/basic conditions (pH < 3 or > 10), with ester hydrolysis observed via HPLC monitoring. For long-term storage, inert atmospheres (N₂) and temperatures ≤ -20°C are recommended .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic acyl substitution reactions be resolved?

- Methodological Answer : Divergent results may arise from solvent polarity effects or competing mechanisms (e.g., SN1 vs. SN2). To resolve contradictions:

- Conduct kinetic studies under controlled conditions (e.g., varying solvents: DMSO vs. THF).

- Use isotopic labeling (e.g., ¹⁸O) to track acyl group transfer.

- Apply computational modeling (DFT) to compare activation energies of proposed pathways.

- Triangulate findings with independent methods (e.g., X-ray crystallography of intermediates) .

Q. What computational strategies are effective in predicting the compound’s interactions with enzymatic targets (e.g., esterases)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding affinities with esterase active sites, focusing on tert-butyl/ethoxy steric effects.

- MD simulations : Analyze conformational stability of the compound-enzyme complex over 100-ns trajectories.

- QSAR models : Corrate substituent effects (e.g., tert-butyl bulkiness) with inhibition constants (Ki) from wet-lab assays. Validate predictions using in vitro enzymatic assays .

Q. How should researchers design experiments to study the compound’s degradation pathways in environmental or biological systems?

- Methodological Answer :

- Hydrolytic degradation : Expose the compound to simulated physiological buffers (pH 7.4, 37°C) and monitor via LC-MS/MS. Identify hydrolysis products (e.g., pentanedioic acid derivatives).

- Photolytic stability : Use UV-Vis spectroscopy to assess λmax absorbance shifts under UV irradiation.

- Microbial degradation : Incubate with soil/sediment microbiota and quantify metabolite formation via GC-MS. Include negative controls (autoclaved samples) to distinguish biotic/abiotic pathways .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activity or toxicity profiles of This compound?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic) to identify outlier datasets.

- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to detect non-linear effects.

- Cell-line specificity : Compare results in primary vs. immortalized cell lines, controlling for metabolic activity differences.

- Resource conservation : Apply longitudinal study designs (e.g., 3-month exposure) to assess cumulative effects, as short-term assays may miss adaptive responses .

Methodological Rigor and Reproducibility

Q. What steps ensure the reliability of synthetic protocols for this compound across laboratories?

- Methodological Answer :

- Detailed SOPs : Specify reaction vessel types (e.g., Schlenk flasks for air-sensitive steps) and purification methods (e.g., column chromatography with silica gel 60).

- Interlab validation : Collaborate with independent labs to replicate synthesis, using shared reference standards (e.g., ¹H NMR spectra).

- Open data practices : Deposit raw spectral data in repositories like Zenodo for peer scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.